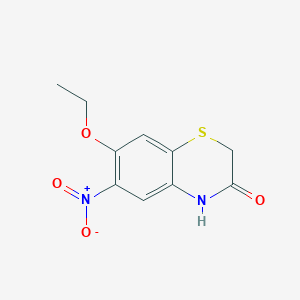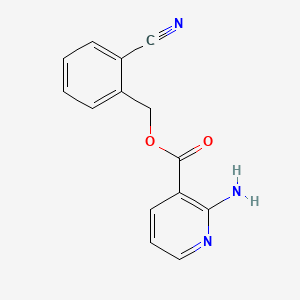![molecular formula C23H16ClN5OS B14944982 5-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B14944982.png)
5-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole is a complex organic compound that features a combination of triazole, oxadiazole, and sulfanyl groups. These functional groups are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical compounds. The presence of the 2-chlorophenyl and phenyl groups further enhances the compound’s potential for biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with thiols or disulfides under mild conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of the appropriate hydrazide with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow techniques to enhance scalability.
化学反应分析
Types of Reactions
5-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the triazole or oxadiazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or chlorophenyl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole or oxadiazole derivatives.
Substitution: Substituted phenyl or chlorophenyl derivatives.
科学研究应用
5-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The triazole and oxadiazole rings are known to interact with metal ions and proteins, which can disrupt cellular processes and lead to antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
1,2,4-Triazole Derivatives: Known for their antimicrobial and antifungal properties.
1,3,4-Oxadiazole Derivatives: Studied for their anticancer and anti-inflammatory activities.
Thiazole Derivatives: Used in various pharmaceutical applications due to their diverse biological activities.
Uniqueness
5-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole is unique due to the combination of triazole, oxadiazole, and sulfanyl groups in a single molecule. This unique structure allows it to exhibit a wide range of biological activities and makes it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C23H16ClN5OS |
|---|---|
分子量 |
445.9 g/mol |
IUPAC 名称 |
5-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H16ClN5OS/c24-19-14-8-7-13-18(19)22-26-27-23(29(22)17-11-5-2-6-12-17)31-15-20-25-21(28-30-20)16-9-3-1-4-10-16/h1-14H,15H2 |
InChI 键 |
DYTTUNOZZCTITD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC=C5Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-fluorobenzamide](/img/structure/B14944919.png)
![1-[(4-tert-butylphenyl)sulfonyl]-2-[(2-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14944924.png)

![N-(2-bromo-4-methylphenyl)-2-({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14944932.png)
![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14944938.png)
![3-({[5-(4-chlorobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine](/img/structure/B14944940.png)
![5-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylamino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14944952.png)
![5'-Benzyl-1-(4-fluorobenzyl)-3'-isobutyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14944958.png)
![1-(3-chloro-4-methylphenyl)-4-(thiophen-3-yl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B14944973.png)
![(2Z)-N-(5-Acetyl-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B14944980.png)
![ethyl 5-(1-methyl-1H-indol-3-yl)-3-[(phenylcarbonyl)amino]-6-(pyridin-2-yl)pyrazine-2-carboxylate](/img/structure/B14944990.png)


![2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14945001.png)
